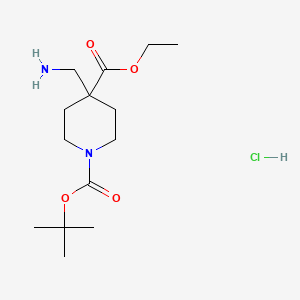

1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride

CAS No.: 1427359-32-7

Cat. No.: VC3106063

Molecular Formula: C14H27ClN2O4

Molecular Weight: 322.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427359-32-7 |

|---|---|

| Molecular Formula | C14H27ClN2O4 |

| Molecular Weight | 322.83 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate;hydrochloride |

| Standard InChI | InChI=1S/C14H26N2O4.ClH/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4;/h5-10,15H2,1-4H3;1H |

| Standard InChI Key | SFMPURZDNLVYGF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN.Cl |

| Canonical SMILES | CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN.Cl |

Introduction

Chemical Identity and Properties

1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride is characterized by several defining chemical and physical properties. The compound is the hydrochloride salt of the free base form, which alters its solubility, stability, and handling characteristics.

Basic Properties

The fundamental properties of 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride and its free base form are summarized in Table 1.

Table 1: Chemical Properties of 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| CAS Number | 1427359-32-7 | 1016258-69-7 |

| Molecular Formula | C₁₄H₂₇ClN₂O₄ | C₁₄H₂₆N₂O₄ |

| Molecular Weight | 322.83 g/mol | 286.37 g/mol |

| Physical State | Crystalline solid (presumed) | Colorless oil |

| Hazard Statements | H315-H319-H335 | H315-H319-H335 |

| Warning Statements | P261-P305+P351+P338 | P261-P305+P351+P338 |

The hydrochloride salt form typically offers enhanced stability and improved solubility in aqueous systems compared to the free base form, making it potentially more suitable for certain applications in pharmaceutical research .

Structural Features

The compound contains several key structural elements:

-

A piperidine ring as the central heterocyclic scaffold

-

A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen

-

An ethyl carboxylate group at the 4-position

-

An aminomethyl group at the 4-position

-

A hydrochloride salt formed with the primary amine

The free base form has an InChI identifier of InChI=1S/C14H26N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3, which serves as a unique chemical identifier in various databases .

Synthesis and Preparation

The synthesis of 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride typically involves first preparing the free base followed by salt formation with hydrochloric acid.

Free Base Synthesis

The free base form is synthesized from the corresponding nitrile precursor via catalytic hydrogenation as detailed below:

Table 2: Synthesis Parameters for the Free Base

| Parameter | Value |

|---|---|

| Starting Material | 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate |

| Catalyst | Platinum(IV) oxide (0.724 g, 3.19 mmol) |

| Substrate Amount | 9 g (31.88 mmol) |

| Solvent | Acetic acid (100 ml) |

| Conditions | Hydrogen atmosphere (5 bar), 25°C, 24 h |

| Purification | Filtration through celite, ion exchange chromatography (SCX column) |

| Elution | 7M NH₃/MeOH |

| Yield | 7.59 g (83%) |

| Product Form | Colorless oil |

The ¹H NMR spectrum of the free base has been reported as: "δ 1.27-1.28 (3H, m), 1.30-1.37 (2H, m), 1.41 (2H, s), 1.45 (9H, s), 2.10 (2H, d), 2.78 (2H, s), 2.91-2.97 (2H, m), 3.89 (2H, s), 4.21 (2H, q)" .

Chemical Reactivity and Applications

The structural features of 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride confer specific reactivity patterns that define its utility in chemical synthesis.

Reactive Centers

The compound possesses several reactive sites that can be exploited in synthetic transformations:

-

The primary amine (as hydrochloride salt): Can participate in various reactions including amide formation, reductive amination, and alkylation once freed from the hydrochloride salt

-

The Boc protecting group: Can be selectively removed under acidic conditions to expose the piperidine nitrogen for further functionalization

-

The ethyl ester group: Can undergo hydrolysis, transesterification, or reduction to provide additional diversity

| Parameter | Recommendation |

|---|---|

| Temperature | 2-8°C |

| Light Protection | Protect from light |

| Container | Airtight, moisture-resistant |

| Stock Solution Storage (-80°C) | Use within 6 months |

| Stock Solution Storage (-20°C) | Use within 1 month |

For preparation of stock solutions, it is advisable to select appropriate solvents based on the compound's solubility profile and to store prepared solutions in separate packages to avoid product failure caused by repeated freezing and thawing .

Related Compounds and Structural Analogs

Understanding the structural relationships between 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride and related compounds provides context for its properties and applications.

Direct Precursors and Derivatives

Table 4: Key Related Compounds

| Compound Name | CAS Number | Structural Relationship | Similarity Score |

|---|---|---|---|

| 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | 1016258-69-7 | Free base form | Direct |

| 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | 1016258-66-4 | Synthetic precursor (cyano) | Direct |

| 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate | 362703-34-2 | Methyl ester variant with cyano | 0.98 |

| 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate | 495414-81-8 | Cyanomethyl analog | 0.95 |

| Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 | Lacks aminomethyl substitution | 0.89 |

These structural relatives demonstrate the versatility of the piperidine scaffold and the various functional group modifications that can be employed to tune properties for specific applications .

Broader Structural Class

The compound belongs to a broader class of N-Boc protected piperidine derivatives that have found extensive use in medicinal chemistry. Related structures such as tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate have been specifically noted for their utility in PROTAC development . These compounds share the common feature of a protected piperidine nitrogen, which allows selective functionalization at other positions before deprotection.

Solubility and Physical Properties

The physical and solubility properties of 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride significantly influence its applications and handling requirements.

Stock Solution Preparation

For research applications requiring stock solutions, the following volumes would be needed to prepare solutions of various concentrations:

Table 5: Stock Solution Preparation Guide

| Desired Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |

|---|---|---|---|

| 1 mM | 3.097 mL | 15.488 mL | 30.975 mL |

| 5 mM | 0.619 mL | 3.098 mL | 6.195 mL |

| 10 mM | 0.310 mL | 1.549 mL | 3.098 mL |

These calculations are based on the molecular weight of the hydrochloride salt (322.83 g/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume